molecular formula C16H10F3N3O2 B11475401 (4E)-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-1,3-oxazol-5(4H)-one

(4E)-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11475401
M. Wt: 333.26 g/mol
InChI Key: HYTGQISCPIIMBV-UHFFFAOYSA-N
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Description

(4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by the presence of phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with a suitable oxazolone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

(4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one stands out due to its unique oxazolone ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H10F3N3O2

Molecular Weight

333.26 g/mol

IUPAC Name

2-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1,3-oxazol-5-ol

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)11-7-4-8-12(9-11)21-22-13-15(23)24-14(20-13)10-5-2-1-3-6-10/h1-9,23H

InChI Key

HYTGQISCPIIMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)N=NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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